Aminofurantoin Aminofurantoin Aminofurantoin is an imidazolidine-2,4-dione.
Brand Name: Vulcanchem
CAS No.: 21997-21-7
VCID: VC1831549
InChI: InChI=1S/C8H8N4O3/c9-6-2-1-5(15-6)3-10-12-4-7(13)11-8(12)14/h1-3H,4,9H2,(H,11,13,14)/b10-3+
SMILES: C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol

Aminofurantoin

CAS No.: 21997-21-7

Cat. No.: VC1831549

Molecular Formula: C8H8N4O3

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

Aminofurantoin - 21997-21-7

Specification

CAS No. 21997-21-7
Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
IUPAC Name 1-[(E)-(5-aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Standard InChI InChI=1S/C8H8N4O3/c9-6-2-1-5(15-6)3-10-12-4-7(13)11-8(12)14/h1-3H,4,9H2,(H,11,13,14)/b10-3+
Standard InChI Key KLJOOBXQOIHZQM-XCVCLJGOSA-N
Isomeric SMILES C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)N
SMILES C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N
Canonical SMILES C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N

Introduction

Chemical Structure and Properties

Structural Inference

Based on nomenclature conventions, Aminofurantoin would likely maintain the basic structure of a furan ring with modifications. For comparison, Nitrofurantoin has the molecular formula C8H6N4O5 and a molecular weight of 238.16 . It features a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) directly linked to a nitro group (-NO2) .

Comparison with Nitrofurantoin Properties

For reference, the documented properties of Nitrofurantoin include:

PropertyNitrofurantoin
Chemical FormulaC8H6N4O5
Molecular Weight238.16
Bioavailability38.8-44.3%
Pharmacokinetics90% quickly excreted through urine
Mechanism of ActionDisruption of Krebs cycle and interference in metabolism of carbohydrates, protein biosynthesis, cell wall and DNA

This table is provided to establish a baseline for understanding potential properties of related compounds .

Research Status and Clinical Applications

Established Research on Nitrofurantoin

Nitrofurantoin has been extensively studied for treating urinary tract infections. It demonstrates bacteriostatic activity at low concentrations (5-10 μg/mL) and bactericidal activity at higher concentrations . Clinical studies have shown that a 5-day regimen of Nitrofurantoin (100 mg twice daily) achieves clinical cure rates of approximately 84% in women with acute uncomplicated cystitis .

The clinical efficacy of Nitrofurantoin has been compared with other antibiotics such as trimethoprim-sulfamethoxazole, with studies showing comparable cure rates. One study reported that 98% of women achieved microbiological cure by day 3 of Nitrofurantoin therapy .

Pharmacokinetics and Pharmacodynamics

Nitrofurantoin Pharmacokinetics

Nitrofurantoin reaches a maximum concentration (Cmax) of 0.875-0.963 mg/L with an area under the curve (AUC) of 2.21-2.42 mg*h/L. It demonstrates 38.8-44.3% bioavailability, which increases when taken with food .

The drug has a short half-life of approximately 20 minutes, is rapidly absorbed from the gastrointestinal tract, and is primarily excreted unchanged in urine (25-40%) and bile. Its concentration in urine is enhanced by acidic pH .

Implications for Related Compounds

Any structural analogs like Aminofurantoin would require specific pharmacokinetic studies, as even minor structural changes can significantly alter absorption, distribution, metabolism, and excretion profiles.

Resistance Mechanisms

Documented Resistance to Nitrofurantoin

Resistance to Nitrofurantoin occurs primarily through mutations in nfsA and/or nfsB genes, which encode oxygen-insensitive nitroreductases essential for activating the drug. High-level resistance (median MIC of 96 μg/ml) is associated with these mutations .

Additional resistance mechanisms include deletions in ribE gene (inhibiting synthesis of riboflavin/flavin, which is a vital cofactor for NfsA and NfsB) and the action of efflux pumps .

For reference, Nitrofurantoin is typically administered in the following regimens:

  • Therapeutic use: 50–100 mg every 6 hours (regular-release formulation) or 100 mg every 12 hours or 8 hours (slow-release formulation)

  • Prophylactic use: 50–100 mg every 24 hours

Clinical studies have demonstrated the efficacy of a 5-day regimen of 100 mg twice daily for treating acute uncomplicated cystitis, with clinical cure rates comparable to 3-day regimens of trimethoprim-sulfamethoxazole .

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